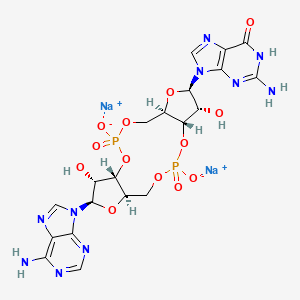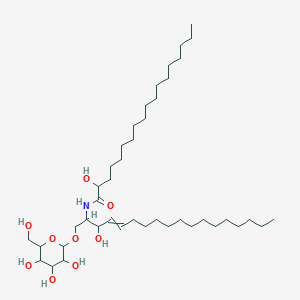
Cyclic ADP-Ribose (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic ADP-Ribose (ammonium salt) is an endogenous metabolite of nicotinamide adenine dinucleotide that mobilizes the release of stored calcium ions in the endoplasmic reticulum via ryanodine receptors in various cell types . This compound plays a crucial role as a second messenger in cellular signaling pathways, particularly in calcium signaling .
Preparation Methods
Cyclic ADP-Ribose (ammonium salt) is synthesized enzymatically from nicotinamide adenine dinucleotide by ADP-ribosyl cyclases . These enzymes, such as CD38 and CD157, catalyze the conversion of nicotinamide adenine dinucleotide to cyclic ADP-Ribose . The industrial production of this compound involves the extraction and purification of these enzymes, followed by the enzymatic reaction under controlled conditions to produce cyclic ADP-Ribose .
Chemical Reactions Analysis
Cyclic ADP-Ribose (ammonium salt) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons, which can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Common reagents used in these reactions include oxidizing agents, reducing agents, and water. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyclic ADP-Ribose (ammonium salt) has a wide range of scientific research applications:
Mechanism of Action
Cyclic ADP-Ribose (ammonium salt) exerts its effects by binding to ryanodine receptors in the endoplasmic reticulum, leading to the release of stored calcium ions . This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, neurotransmitter release, and gene expression . The molecular targets of cyclic ADP-Ribose include ryanodine receptors and calcium channels .
Comparison with Similar Compounds
Cyclic ADP-Ribose (ammonium salt) is unique compared to other similar compounds due to its specific role in calcium signaling and its ability to mobilize stored calcium ions via ryanodine receptors . Similar compounds include:
Inositol trisphosphate: Another second messenger involved in calcium signaling.
Nicotinic acid adenine dinucleotide phosphate: A compound that also mobilizes calcium ions but targets different intracellular stores.
Cyclic ADP-Ribose (ammonium salt) stands out due to its specific enzymatic production and its unique mechanism of action in calcium signaling .
Properties
Molecular Formula |
C15H27N7O13P2 |
|---|---|
Molecular Weight |
575.36 g/mol |
IUPAC Name |
diazanium;(2R,3R,4S,5R,13R,14S,15R,16R)-24-imino-8,10-dioxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |
InChI |
InChI=1S/C15H21N5O13P2.2H3N/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7;;/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28);2*1H3/t5-,6-,8-,9-,10-,11-,14-,15-;;/m1../s1 |
InChI Key |
IGYAJGYAGRVAJM-SPJXZGHLSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)[O-])[O-])O)O)O)O.[NH4+].[NH4+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)[O-])[O-])O)O)O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-[3-[3-[2-(pyridin-3-ylamino)pyrimidin-4-yl]pyrazolo[1,5-b]pyridazin-2-yl]phenyl]benzamide](/img/structure/B10786760.png)
![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786762.png)
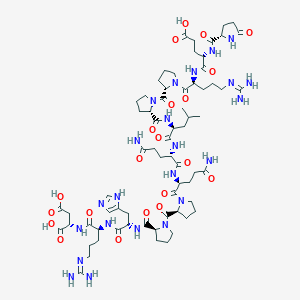
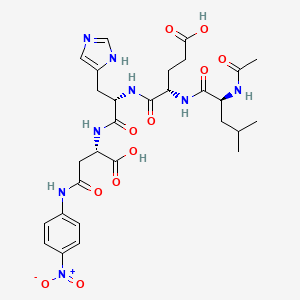
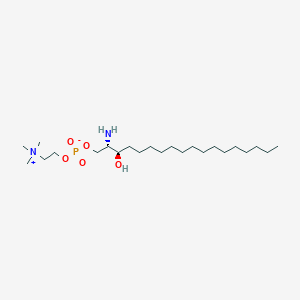
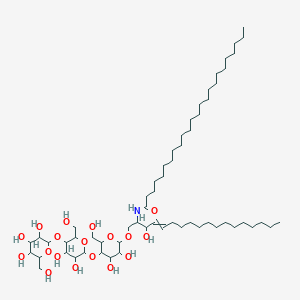
![quinolin-8-yl1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B10786801.png)
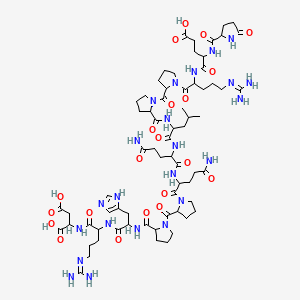
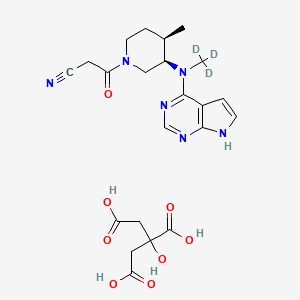

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10786826.png)
